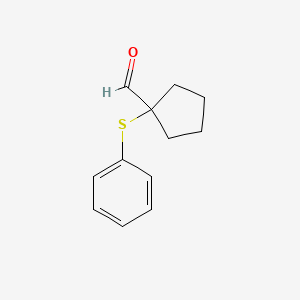
1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a phenylsulfanyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde typically involves the introduction of a phenylsulfanyl group to a cyclopentane ring followed by the formation of an aldehyde group. One common method involves the reaction of cyclopentane with phenylsulfanyl chloride in the presence of a base to form 1-(Phenylsulfanyl)cyclopentane. This intermediate is then oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions: 1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: 1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid
Reduction: 1-(Phenylsulfanyl)cyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives
科学研究应用
1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The phenylsulfanyl group can also participate in various interactions, including hydrophobic and π-π interactions, which can influence the compound’s binding affinity and specificity.
相似化合物的比较
1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
1-(Phenylsulfanyl)cyclopentane-1-methanol: This compound has a primary alcohol group instead of an aldehyde group, leading to different chemical properties and uses.
Cyclopentanecarboxaldehyde: This compound lacks the phenylsulfanyl group, making it less versatile in terms of chemical modifications and applications.
属性
CAS 编号 |
115205-40-8 |
|---|---|
分子式 |
C12H14OS |
分子量 |
206.31 g/mol |
IUPAC 名称 |
1-phenylsulfanylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H14OS/c13-10-12(8-4-5-9-12)14-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
InChI 键 |
HLKZXXXBIQYUEX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C=O)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


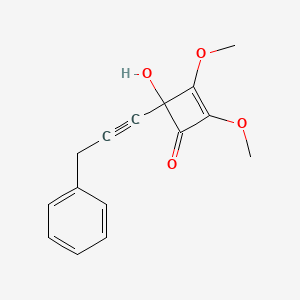
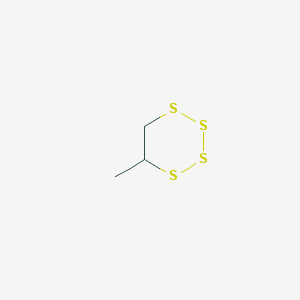
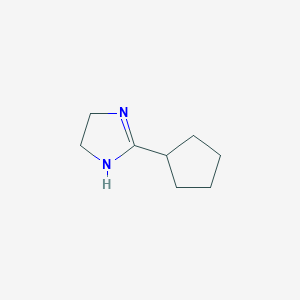
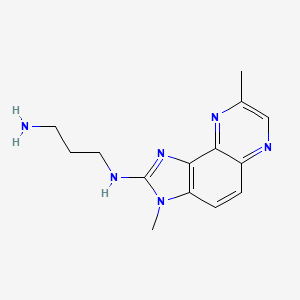
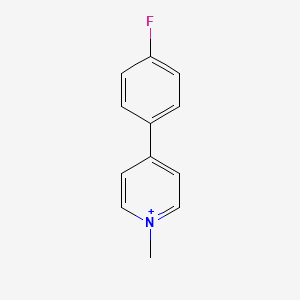
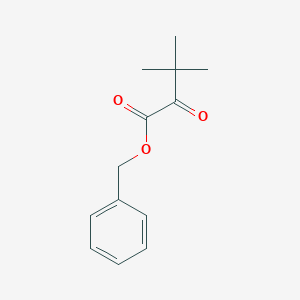
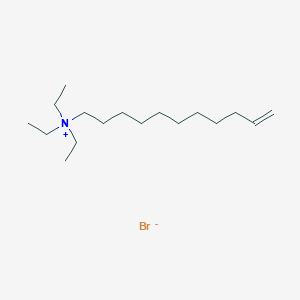

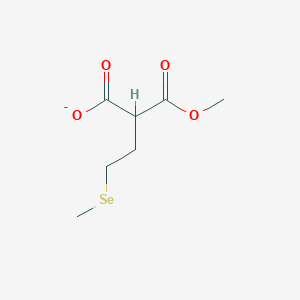
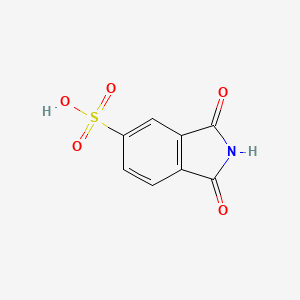
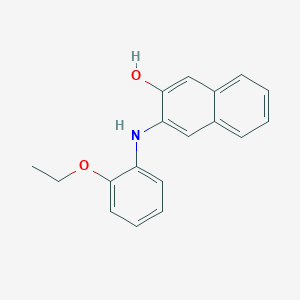
![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)

![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
